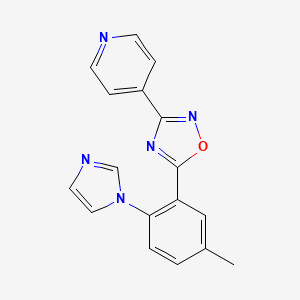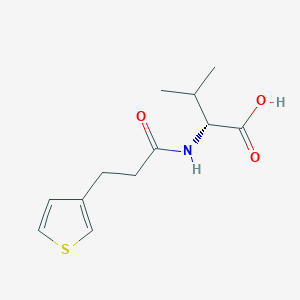
1-(5-Fluoropentyl)-4-(1-phenyltetrazol-5-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropentyl)-4-(1-phenyltetrazol-5-yl)piperazine, commonly known as 5F-PB-22, is a synthetic cannabinoid compound that is structurally similar to the psychoactive ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). The compound was first synthesized in 2012 and has since gained popularity as a recreational drug due to its potent psychoactive effects. However, 5F-PB-22 has also been the subject of scientific research, particularly in the fields of pharmacology and toxicology.
Wirkmechanismus
Like 1-(5-Fluoropentyl)-4-(1-phenyltetrazol-5-yl)piperazine, 5F-PB-22 acts on the endocannabinoid system in the brain and body. The compound binds to cannabinoid receptors, specifically CB1 and CB2 receptors, which are involved in regulating a wide range of physiological processes, including pain sensation, appetite, and mood. By binding to these receptors, 5F-PB-22 can alter the activity of neurons and other cells in the brain and body, leading to its psychoactive and therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5F-PB-22 are similar to those of 1-(5-Fluoropentyl)-4-(1-phenyltetrazol-5-yl)piperazine, but the compound is more potent and longer-lasting. Studies have shown that 5F-PB-22 can cause a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. The compound has also been shown to have analgesic, anti-inflammatory, and anti-cancer effects, as mentioned above.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 5F-PB-22 in a laboratory setting is that it can provide insight into the mechanisms of action of cannabinoids and their potential therapeutic applications. However, there are also limitations to using 5F-PB-22 in research, particularly due to its psychoactive effects. Researchers must take appropriate safety precautions when handling the compound and ensure that it is used ethically and responsibly.
Zukünftige Richtungen
There are several potential future directions for research on 5F-PB-22. One area of interest is the development of new pain medications based on the compound's analgesic effects. Additionally, further studies are needed to explore the potential anti-inflammatory and anti-cancer effects of 5F-PB-22. Finally, research on the safety and long-term effects of the compound is needed to ensure that it can be used safely and effectively in a clinical setting.
Synthesemethoden
The synthesis of 5F-PB-22 involves the reaction of 5-fluoropentyl-1H-indole-3-carboxylic acid and 1-phenyltetrazole-5-thiol in the presence of a base, followed by cyclization with piperazine. The compound is typically synthesized in a laboratory setting and is not commercially available.
Wissenschaftliche Forschungsanwendungen
5F-PB-22 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that the compound has analgesic and anti-inflammatory effects, which may make it a promising candidate for the development of new pain medications. Additionally, 5F-PB-22 has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
1-(5-fluoropentyl)-4-(1-phenyltetrazol-5-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN6/c17-9-5-2-6-10-21-11-13-22(14-12-21)16-18-19-20-23(16)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHONDAMKNBMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCF)C2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B6623411.png)
![Ethyl 4-fluoro-2-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B6623421.png)

![2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid](/img/structure/B6623433.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide](/img/structure/B6623445.png)
![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)
![4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B6623456.png)
![4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B6623460.png)
![4-[[[[1-(dimethylamino)cyclobutyl]methyl-methylcarbamoyl]amino]methyl]-N-methylbenzamide](/img/structure/B6623467.png)

![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)
![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)
![(2S)-2-[[2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]amino]-2-phenylacetic acid](/img/structure/B6623483.png)
